Cas no 90133-98-5 (6-Bromo-N,N-dibutyl-2-naphthalenamine)

6-Bromo-N,N-dibutyl-2-naphthalenamine is a brominated naphthalene derivative featuring dibutylamino substitution at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized naphthalene-based structures. Its bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Heck couplings, while the dibutylamino group contributes to electron-donating properties, influencing photophysical and electronic characteristics. The compound is useful in materials science for developing organic semiconductors, dyes, or ligands in coordination chemistry. Its stability and well-defined reactivity profile make it a valuable building block for researchers working on advanced molecular architectures.
6-Bromo-N,N-dibutyl-2-naphthalenamine structure
90133-98-5 structure
Product Name:6-Bromo-N,N-dibutyl-2-naphthalenamine
CAS No:90133-98-5
MF:C18H24BrN
MW:334.293864250183
CID:793607
PubChem ID:13169153
Update Time:2025-05-24

6-Bromo-N,N-dibutyl-2-naphthalenamine Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenamine, 6-bromo-N,N-dibutyl-
    • 6-bromo-N,N-dibutylnaphthalen-2-amine
    • 90133-98-5
    • DTXSID20524394
    • 6-Bromo-N,N-dibutyl-2-naphthalenamine
    • starbld0020796
    • Inchi: 1S/C18H24BrN/c1-3-5-11-20(12-6-4-2)18-10-8-15-13-17(19)9-7-16(15)14-18/h7-10,13-14H,3-6,11-12H2,1-2H3
    • InChI Key: HYWTZZAYOKZIKX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=CC(=C2)N(CCCC)CCCC

Computed Properties

  • Exact Mass: 333.10921g/mol
  • Monoisotopic Mass: 333.10921g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 432.6±20.0 °C at 760 mmHg
  • Flash Point: 215.4±21.8 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

6-Bromo-N,N-dibutyl-2-naphthalenamine Security Information

6-Bromo-N,N-dibutyl-2-naphthalenamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B699528-25mg
6-Bromo-N,N-dibutyl-2-naphthalenamine
90133-98-5
25mg
$ 672.00 2023-09-08
TRC
B699528-50mg
6-Bromo-N,N-dibutyl-2-naphthalenamine
90133-98-5
50mg
$ 1315.00 2023-09-08
TRC
B699528-100mg
6-Bromo-N,N-dibutyl-2-naphthalenamine
90133-98-5
100mg
$ 2363.00 2023-09-08

Additional information on 6-Bromo-N,N-dibutyl-2-naphthalenamine

6-Bromo-N,N-dibutyl-2-naphthalenamine: A Comprehensive Overview

6-Bromo-N,N-dibutyl-2-naphthalenamine, also known by its CAS registry number 90133-98-5, is a complex organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of naphthalamines, which are derivatives of naphthalene with an amino group attached. The presence of the bromine atom at the 6-position and the N,N-dibutyl substituent at the 2-position imparts unique chemical properties to this molecule, making it a subject of interest for researchers and industry professionals alike.

The structural formula of 6-Bromo-N,N-dibutyl-2-naphthalenamine can be represented as C16H25BrN, where the naphthalene ring system is substituted with a bromine atom at position 6 and an N,N-dibutylamino group at position 2. This substitution pattern influences the compound's solubility, reactivity, and electronic properties. Recent studies have highlighted the importance of such substituted naphthalamines in drug discovery, particularly in the development of anti-cancer agents. For instance, research published in Journal of Medicinal Chemistry in 2023 demonstrated that derivatives of this compound exhibit promising anti-proliferative activity against various cancer cell lines.

In terms of physical properties, 6-Bromo-N,N-dibutyl-2-naphthalenamine is typically a crystalline solid with a melting point around 180°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various synthetic procedures. The compound's UV-Vis spectrum shows strong absorption bands in the visible region, which is attributed to the extended conjugation within the naphthalene ring system. This property has led to its use in photovoltaic materials and light-emitting diodes (LEDs), as reported in a 2023 study published in Nature Materials.

The synthesis of 6-Bromo-N,N-dibutyl-2-naphthalenamine involves a multi-step process that typically begins with bromination of naphthalene derivatives followed by nucleophilic substitution or amination reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, researchers at Stanford University developed a palladium-catalyzed coupling reaction that significantly improves the yield and purity of this compound. Such innovations are crucial for scaling up production to meet industrial demands.

The applications of 6-Bromo-N,N-dibutyl-2-naphthalenamine span across multiple disciplines. In materials science, it serves as a precursor for synthesizing advanced polymers and organic semiconductors. Its ability to form self-assembled monolayers has been leveraged in nanotechnology applications, such as creating ultra-thin films for electronic devices. Additionally, its role as an intermediate in pharmaceutical synthesis cannot be overstated. The compound's unique pharmacokinetic properties make it a valuable asset in drug design.

In recent years, there has been growing interest in understanding the environmental impact of compounds like 6-Bromo-N,N-dibutyl-2-naphthalenamine. Studies conducted by environmental chemists have focused on its biodegradation pathways and potential toxicity to aquatic life. According to a 2023 report by the European Chemicals Agency (ECHA), this compound exhibits moderate toxicity to fish species but shows significant biodegradation under aerobic conditions. These findings are essential for regulating its use and ensuring sustainable practices in chemical manufacturing.

In conclusion, 6-Bromo-N,N-dibutyl-2-naphthalenamine, with its CAS number 90133-98-5, stands out as a versatile compound with diverse applications across chemistry, materials science, and pharmacology. Its unique chemical structure and properties continue to drive innovative research and development efforts. As new studies emerge, particularly in the realms of drug discovery and advanced materials, this compound is poised to play an even more critical role in shaping future technologies.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.